5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
CAS No.: 1190321-17-5
Cat. No.: VC2466491
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - 1190321-17-5](/images/structure/VC2466491.png)
Specification
CAS No. | 1190321-17-5 |
---|---|
Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C9H8N2O/c1-6-2-8-7(5-12)4-11-9(8)10-3-6/h2-5H,1H3,(H,10,11) |
Standard InChI Key | AWKPQZFWCIMWEH-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(NC=C2C=O)N=C1 |
Canonical SMILES | CC1=CC2=C(NC=C2C=O)N=C1 |
Introduction
Chemical Properties and Structure
Molecular Structure and Characteristics
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde consists of a bicyclic heterocyclic system with nitrogen atoms at positions 1 (pyrrole nitrogen) and 7 (pyridine nitrogen) . The compound's structure can be visualized as a 7-azaindole scaffold with a methyl substituent at position 5 and a carbaldehyde group at position 3. This arrangement results in a planar aromatic system with specific electronic distribution that influences its chemical reactivity and potential biological interactions.
The nitrogen at position 1 is part of the pyrrole ring and typically exhibits N-H acidity characteristic of pyrroles, while the nitrogen at position 7 is part of the pyridine ring and possesses basic properties typical of pyridine derivatives. The carbaldehyde group at position 3 provides an electrophilic center for chemical reactions, and the methyl group at position 5 contributes to the electron density distribution across the ring system.
Chemical Identifiers and Database Information
Table 1: Chemical Identifiers of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Synthesis and Preparation Methods
Related Synthetic Approaches in Literature
Research on related compounds indicates that the synthesis of pyrrolo[2,3-b]pyridines can involve starting materials like substituted pyridines that undergo cyclization to form the pyrrolo[2,3-b]pyridine core . For example, the following related synthetic pathway has been reported:
Starting from 5-substituted-pyrrolo[2,3-b]pyridines (compound 3a-c), formylation can be performed to obtain intermediates with a formyl group at position 3 (compound 4a-c) . This suggests that a similar approach might be applicable for the synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, where a 5-methyl-pyrrolo[2,3-b]pyridine would serve as the starting material for formylation.
Another relevant approach involves protection of the nitrogen at position 1 with benzensulfonyl chloride, followed by modification at position 5, and subsequent deprotection . While this specific method focuses on modifications at position 5 rather than position 3, it demonstrates the feasibility of selective functionalization of the pyrrolo[2,3-b]pyridine scaffold.
Biological Activity and Applications
Research and Synthetic Applications
The carbaldehyde functionality at position 3 makes 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde a valuable intermediate in chemical synthesis. This reactive group can participate in various transformations:
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Formation of oximes: As evidenced by the existence of (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime , the carbaldehyde group can react with hydroxylamine to form oximes. The resulting oxime derivatives may exhibit different biological activities or serve as intermediates for further transformations.
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Potential for condensation reactions: The carbaldehyde group can participate in condensation reactions with various nucleophiles, potentially leading to the synthesis of Schiff bases, hydrazones, or other derivatives with modified properties.
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Building block in medicinal chemistry: The compound could serve as a building block for constructing more complex molecules with potential therapeutic applications, particularly in areas where HNE inhibition is beneficial, such as respiratory diseases.
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Structural modification platform: The pyrrolo[2,3-b]pyridine core with the methyl and carbaldehyde substituents provides a platform for further structural modifications aimed at enhancing specific properties or activities.
Related Derivatives and Analogues
Several related compounds and structural analogues of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are documented in the research literature, providing context for understanding the broader family of compounds to which it belongs.
Structural Variations
The most closely related derivative is (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime (C9H9N3O, MW: 175.191) . This compound is formed by converting the carbaldehyde group of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde to an oxime functionality, resulting in a compound with potentially different physicochemical properties and biological activities. The oxime derivative maintains the same core structure but introduces a new functional group that alters its hydrogen-bonding capabilities and electronic properties.
Another related compound is 5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (C10H9ClN2O, MW: 208.64). This analogue differs in having a chlorine substituent at position 5 instead of a methyl group, and an additional ethyl group at position 2. These modifications likely alter the compound's physical properties, reactivity, and biological activities. The presence of the chlorine atom introduces a site for potential halogen bonding interactions, while the ethyl group at position 2 affects the steric environment around the pyrrole ring.
The literature also mentions Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (C9H8N2O2, MW: 176.17) , which features a different arrangement of the fused ring system (pyrrolo[3,2-b]pyridine instead of pyrrolo[2,3-b]pyridine) and has a methyl carboxylate group at position 5 rather than a carbaldehyde at position 3. This structural rearrangement significantly alters the electronic properties and potential reactivity of the molecule.
Comparative Analysis
Table 2: Comparison of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with Related Compounds
These structural variations highlight the versatility of the pyrrolo-pyridine scaffold and demonstrate how modifications to specific positions can lead to compounds with potentially different properties and applications. The substitution patterns and functional group variations reflect common strategies in medicinal chemistry for tuning the physicochemical properties and biological activities of lead compounds.
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